molecular formula C9H12BrNO3S2 B7576888 3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide

3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide

Cat. No. B7576888
M. Wt: 326.2 g/mol
InChI Key: WHUSEBXNKCXNTM-UHFFFAOYSA-N
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Description

3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative that contains a thiophene ring and a bromine atom. This compound has been synthesized using different methods and its mechanism of action and physiological effects have been studied. In

Mechanism of Action

The mechanism of action of 3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including carbonic anhydrase and beta-lactamase. This inhibition is believed to be due to the binding of the compound to the active site of the enzyme, thereby preventing the enzyme from carrying out its function. The antifungal and antibacterial activity of this compound is also believed to be due to its ability to disrupt the cell membrane of the microorganisms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide have been studied. This compound has been reported to exhibit low toxicity in vitro and in vivo. It has also been reported to have a moderate inhibitory effect on carbonic anhydrase and beta-lactamase enzymes. The antifungal and antibacterial activity of this compound has also been reported in several studies. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide in lab experiments include its low toxicity and its potential applications in the development of new drugs and materials. However, the limitations of using this compound include its limited solubility in water and its instability under certain conditions, which can affect its activity and properties.

Future Directions

There are several future directions for the study of 3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide. One direction is to further explore its inhibitory activity against carbonic anhydrase and beta-lactamase enzymes, and to investigate its potential applications in the development of new drugs for the treatment of fungal and bacterial infections. Another direction is to study its potential applications in the development of new materials, including polymers and liquid crystals. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide has been reported in the literature using different methods. One method involves the reaction of 2-thiophenesulfonyl chloride with oxolane-2-carboxylic acid in the presence of triethylamine and triphenylphosphine to yield the desired product. Another method involves the reaction of 2-thiophenesulfonyl chloride with oxolane-2-methanol in the presence of triethylamine to yield the product. The synthesis of this compound can also be achieved using other methods, including the use of different reagents and catalysts.

Scientific Research Applications

3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide has potential applications in scientific research. This compound has been reported to exhibit inhibitory activity against certain enzymes, including carbonic anhydrase and beta-lactamase. It has also been reported to exhibit antifungal and antibacterial activity. These properties make it a potential candidate for the development of new drugs for the treatment of fungal and bacterial infections. Additionally, this compound has been used in the development of new materials, including polymers and liquid crystals.

properties

IUPAC Name

3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO3S2/c10-8-3-5-15-9(8)16(12,13)11-6-7-2-1-4-14-7/h3,5,7,11H,1-2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUSEBXNKCXNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=C(C=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide

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